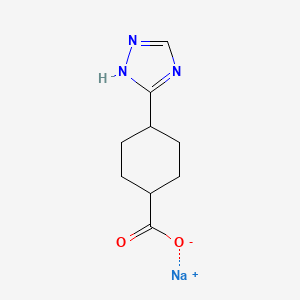

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

説明

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate (CAS: 84023912) is a heterocyclic organic compound with the molecular formula C₉H₁₃N₃O₂Na. Its structure comprises a cyclohexane ring substituted with a 1,2,4-triazole moiety at the 4-position and a carboxylate group at the 1-position, stabilized by a sodium counterion. Key structural and physicochemical properties are summarized below:

特性

IUPAC Name |

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNURNZUCZDBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 1H-1,2,4-triazole with cyclohexane-1-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve steps such as refluxing, purification, and crystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

化学反応の分析

Substitution Reactions at the Triazole Ring

The 1,2,4-triazole moiety exhibits nucleophilic character, enabling N-arylation and alkylation under catalytic conditions.

Key Reactions:

Mechanistic Insight : Copper-catalyzed reactions favor regioselective coupling at the triazole’s N1 position due to steric and electronic factors .

Coordination Chemistry

The carboxylate group and triazole nitrogen atoms serve as polydentate ligands for metal ions.

Observed Coordination Modes:

| Metal Ion | Binding Sites | Application | Source |

|---|---|---|---|

| Cu(II) | N3 (triazole) + O (carboxylate) | Catalytic cross-coupling reactions | |

| Fe(III) | N1/N2 (triazole) + O (carboxylate) | Magnetic materials synthesis |

Example : In Cu(I)-mediated Ullmann couplings, the carboxylate stabilizes the metal center, enhancing catalytic turnover .

Acid-Base Reactivity

The sodium carboxylate group undergoes protonation or transmetalation :

Key Transformations:

Applications : The free carboxylic acid is used in esterification or amidation reactions .

Cycloaddition Reactions

The triazole’s π-system participates in 1,3-dipolar cycloadditions :

Example:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | Cu(I), RT, 24 h | Bis-triazole-linked cyclohexane | 65% |

Regioselectivity : The 1,2,4-triazol-5-yl group favors formation of 1,4-disubstituted triazoles under click conditions .

Biological Derivatization

The carboxylate group is functionalized for drug-discovery applications:

Synthetic Pathways:

| Derivative | Method | Biological Activity | Source |

|---|---|---|---|

| Amide conjugates | EDC/HOBt, DMF | Anticancer (IC₅₀: 15.6–23.9 µM vs. MCF-7/HCT-116) | |

| Ester prodrugs | SOCl₂, ROH | Improved bioavailability |

SAR Note : Substituents at

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate exhibits significant antimicrobial properties. Research has shown that triazole derivatives possess broad-spectrum activity against various pathogens. For instance, studies indicate that compounds with a triazole ring can inhibit the growth of bacteria and fungi effectively, making them suitable candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are crucial in treating neurological disorders like depression and Parkinson's disease. A study demonstrated that derivatives of triazole compounds could serve as effective MAO inhibitors, offering a potential therapeutic pathway for drug development .

Case Study: Synthesis and Activity Assessment

In a notable study, researchers synthesized a series of triazole derivatives and evaluated their biological activity. The results indicated that specific modifications to the triazole structure enhanced the inhibitory potency against MAO, suggesting a promising direction for future pharmacological applications .

Agricultural Applications

Fungicidal Properties

Triazole compounds are well-known in agriculture for their fungicidal properties. Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can be utilized as a fungicide in crop protection. Its mechanism involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action effectively inhibits fungal growth and development .

Case Study: Field Trials

Field trials have demonstrated the effectiveness of triazole-based fungicides in controlling fungal diseases in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of produce compared to untreated controls .

Materials Science Applications

Polymer Composites

The incorporation of sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate into polymer matrices has been explored to enhance material properties. Its addition can improve thermal stability and mechanical strength of polymers, making it suitable for applications in packaging and construction materials.

Case Study: Composite Development

Research focused on developing polymer composites with enhanced properties through the addition of triazole derivatives showed promising results. The composites exhibited improved tensile strength and thermal resistance compared to standard polymer formulations .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmacology | Antimicrobial agent | Effective against various pathogens |

| Enzyme inhibitor (MAO) | Potential treatment for neurological disorders | |

| Agriculture | Fungicide | Effective control of fungal diseases |

| Materials Science | Polymer composites | Enhanced mechanical strength and thermal stability |

作用機序

The mechanism of action of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

類似化合物との比較

Structural Data :

- SMILES :

C1CC(CCC1C2=NC=NN2)C(=O)O - InChIKey :

AIPJQTFXJYRSEY-UHFFFAOYSA-N Collision Cross-Section (CCS) Predictions :

Adduct m/z Predicted CCS (Ų) [M+H]⁺ 196.10805 144.0 [M+Na]⁺ 218.08999 153.4 [M-H]⁻ 194.09349 143.7

The compound is commercially available through multiple suppliers globally, including specialized chemical manufacturers in China, India, and the UAE .

Comparison with Structurally Similar Compounds

While direct comparative studies on Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate are absent in the provided evidence, its structural features can be analyzed against related heterocyclic carboxylates:

Triazole Derivatives

The 1,2,4-triazole group is a common pharmacophore in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability. For example:

- Sodium 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylate : A positional isomer with the triazole nitrogen at the 1-position. Such isomers often exhibit divergent solubility and biological activity due to altered electronic configurations.

- Sodium 4-(imidazol-2-yl)cyclohexane-1-carboxylate: Replacing triazole with imidazole increases basicity (pKa ~7.0 for imidazole vs.

Cyclohexane Carboxylates with Heterocyclic Substituents

- Sodium 4-(thiazol-5-yl)cyclohexane-1-carboxylate : Thiazole-containing analogs (e.g., thiazolylmethyl carbamates in ) often display enhanced antimicrobial activity compared to triazole derivatives, attributed to sulfur’s electronegativity and π-stacking ability .

- Sodium 4-(pyridin-3-yl)cyclohexane-1-carboxylate : Pyridine-substituted analogs may exhibit higher lipophilicity, influencing membrane permeability and pharmacokinetics.

Key Physicochemical Comparisons

| Compound | Heterocycle | LogP (Predicted) | CCS [M+H]⁺ (Ų) | Notable Features |

|---|---|---|---|---|

| Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate | 1,2,4-Triazole | -1.2 (estimated) | 144.0 | High polarity, low LogP |

| Sodium 4-(imidazol-2-yl)cyclohexane-1-carboxylate | Imidazole | -0.8 | ~150 (estimated) | Increased basicity |

| Sodium 4-(thiazol-5-yl)cyclohexane-1-carboxylate | Thiazole | -0.5 | ~148 (estimated) | Sulfur-enhanced reactivity |

Notes:

生物活性

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields, supported by relevant data and case studies.

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is characterized by its ability to interact with various enzymes and proteins. The triazole ring structure plays a crucial role in its biochemical activity:

- Enzyme Interaction : The compound can bind to the heme iron in cytochrome P450 enzymes, inhibiting their function. This inhibition can lead to altered metabolic pathways and has implications for drug metabolism and toxicity.

- Cell Signaling Modulation : It has been shown to influence key signaling pathways by inhibiting specific enzymes involved in signal transduction, which can affect cellular responses to external stimuli.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Antimicrobial Activity : Research indicates that sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate exhibits antimicrobial properties. For instance, it has been evaluated against different bacterial strains and shown promising results in inhibiting growth .

- Anticancer Potential : Studies have demonstrated that derivatives of triazole compounds can exhibit anticancer activity. For example, compounds related to sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate have been tested against various cancer cell lines, showing significant cytotoxic effects .

Understanding the molecular mechanism is essential for elucidating how sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate exerts its biological effects:

- Enzyme Inhibition : The compound binds competitively or non-competitively to enzyme active sites, altering their catalytic activity. This interaction can lead to downstream effects on metabolic and signaling pathways.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in studies involving human breast cancer cell lines .

Research Applications

The compound's unique properties make it valuable in several research domains:

Case Studies and Research Findings

Several studies highlight the compound's potential:

- A study published in Pharmaceutical Research examined the cytotoxic effects of sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate on colon carcinoma cells (HCT116), reporting an IC50 value of 6.2 μM .

- Another investigation focused on its antimicrobial efficacy against pathogenic bacteria, demonstrating significant inhibition at low concentrations compared to standard antibiotics .

Q & A

Basic: What are the established synthetic routes for Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate, and how are yields optimized?

The synthesis typically involves coupling a triazole precursor (e.g., 1H-1,2,4-triazole-5-carboxylic acid derivatives) with a cyclohexane carboxylate backbone. Key steps include:

- Cyclohexane functionalization : Introducing the carboxylate group via ester hydrolysis under alkaline conditions.

- Triazole conjugation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to link the triazole moiety to the cyclohexane scaffold.

- Salt formation : Neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Yield optimization requires controlling reaction temperature (60–80°C), solvent polarity (e.g., DMSO or ethanol), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization or column chromatography .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm the triazole ring’s presence (δ 8.1–8.5 ppm for triazole protons) and carboxylate integration.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve the sodium coordination geometry and hydrogen-bonding networks in the crystal lattice. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- FTIR : Carboxylate stretching vibrations (~1600 cm) and triazole C-N bonds (~1500 cm) validate functional groups .

Basic: How does the sodium carboxylate group influence solubility and stability?

The sodium salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability studies (via HPLC or TGA) show degradation thresholds at >200°C, with hygroscopicity requiring anhydrous storage. Buffer compatibility (pH 7–9) minimizes precipitation in physiological conditions .

Intermediate: What methodologies assess the compound’s biological activity, and how are contradictions in assay data resolved?

- Enzyme inhibition assays : Dose-response curves (IC) for targets like α-glucosidase or cytochrome P450, with triazoles often showing sub-micromolar activity .

- Antimicrobial testing : MIC (minimum inhibitory concentration) via broth microdilution.

Contradictions (e.g., variable IC) arise from assay conditions (pH, co-solvents) or impurity interference. Resolution involves orthogonal assays (e.g., SPR for binding kinetics) and purity revalidation via LC-MS .

Advanced: How can synthetic protocols be optimized to address low yields in large-scale production?

- DoE (Design of Experiments) : Multi-variable analysis identifies critical parameters (e.g., catalyst loading, reaction time).

- Flow chemistry : Continuous processing improves heat/mass transfer for exothermic steps.

- In situ monitoring : Raman spectroscopy tracks intermediate formation to adjust conditions dynamically .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental spectral data?

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data. Adjust basis sets (e.g., B3LYP/6-31G*) to match triazole ring electronic environments.

- Crystal structure validation : Use SHELXL’s R-factor to assess X-ray model accuracy against observed diffraction patterns .

Advanced: What computational strategies model the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., fungal CYP51), prioritizing poses with hydrogen bonds to triazole N-atoms.

- MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Advanced: What factors contribute to irreproducibility in biological activity studies, and how are they mitigated?

- Cell line variability : Use authenticated lines (e.g., ATCC) and standardize passage numbers.

- Solvent effects : DMSO concentrations >1% may denature proteins; use vehicle controls.

- Batch variability : Characterize each synthesis batch via NMR and HRMS .

Advanced: What is the role of the sodium ion in the compound’s crystallographic and solution-phase behavior?

The sodium ion coordinates with carboxylate oxygens, forming a distorted octahedral geometry in the crystal lattice. In solution, it dissociates, influencing ionic strength and aggregation behavior. EXAFS or NMR can probe coordination dynamics .

Expert: How do substituent modifications on the triazole or cyclohexane rings alter bioactivity?

- Triazole substituents : Electron-withdrawing groups (e.g., -CF) enhance antifungal activity by increasing membrane permeability.

- Cyclohexane modifications : Bulky substituents (e.g., -CHPh) improve pharmacokinetics by reducing metabolic clearance. SAR (structure-activity relationship) studies using Hammett plots or Free-Wilson analysis quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。